molecular formula C10H18ClNO B1529211 1-Aza-spiro[5.5]undecan-4-one hydrochloride CAS No. 1896689-93-2

1-Aza-spiro[5.5]undecan-4-one hydrochloride

Cat. No. B1529211
CAS RN: 1896689-93-2
M. Wt: 203.71 g/mol
InChI Key: FGGFYBQPUHHFFM-UHFFFAOYSA-N
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Description

1-Aza-spiro[5.5]undecan-4-one hydrochloride is a chemical compound with the CAS Number: 1896689-93-2 . It has a molecular weight of 203.71 . The compound is an off-white solid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H17NO.ClH/c12-9-4-7-11-10 (8-9)5-2-1-3-6-10;/h11H,1-8H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is an off-white solid . The compound’s molecular weight is 203.71 .

Mechanism of Action

The exact mechanism of action of 1-Aza-spiro[5.5]undecan-4-one hydrochloride is not fully understood. However, it is believed that the compound interacts with a variety of proteins and other molecules, resulting in changes in their structure and function. It is also believed that this compound may interfere with the activity of certain enzymes, resulting in changes in the biochemical pathways of the cell.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of a number of enzymes, including proteases, phosphatases, and kinases. In vivo studies have shown that this compound can inhibit the growth of several types of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-Aza-spiro[5.5]undecan-4-one hydrochloride has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic and has a low melting point, making it easy to handle and store. However, this compound is also relatively expensive, and its effects on living cells and organisms are not yet fully understood.

Future Directions

1-Aza-spiro[5.5]undecan-4-one hydrochloride has a number of potential future directions that could be explored. These include further studies on its mechanism of action, its effects on living cells and organisms, and its potential therapeutic applications. Additionally, further research could be conducted to optimize the synthesis method of this compound and to develop new derivatives of the compound with improved properties. Finally, research could be conducted to explore the potential applications of this compound in other areas of scientific research, such as materials science and nanotechnology.

Scientific Research Applications

1-Aza-spiro[5.5]undecan-4-one hydrochloride has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and biochemistry. In drug design, this compound has been used as a scaffold to develop novel molecules with potential therapeutic applications. In medicinal chemistry, this compound has been used to study the structure-activity relationship of various compounds. In biochemistry, this compound has been used to study the structure and function of proteins and nucleic acids.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-azaspiro[5.5]undecan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-9-4-7-11-10(8-9)5-2-1-3-6-10;/h11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGFYBQPUHHFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)CCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.